molecular formula C26H43NO6 B12420304 Glycocholic Acid-d5

Glycocholic Acid-d5

Cat. No.: B12420304
M. Wt: 470.7 g/mol
InChI Key: RFDAIACWWDREDC-IYHMEHENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycocholic Acid-d5 is a deuterium-labeled derivative of Glycocholic Acid, a bile acid conjugate of cholic acid and glycine. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycocholic Acid-d5 is synthesized by introducing deuterium atoms into the Glycocholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Glycocholic Acid are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated reagents and solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

Glycocholic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid conjugates .

Scientific Research Applications

Glycocholic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bile acids in the body.

    Metabolomics: Helps in the identification and quantification of bile acids in biological samples.

    Cancer Research: Investigated for its role in modulating multidrug resistance and inducing apoptosis in cancer cells.

    Liver Function Studies: Used to assess liver function and bile acid metabolism in various liver diseases

Mechanism of Action

Glycocholic Acid-d5 acts as a detergent to solubilize fats for absorption in the intestines. It targets specific transporters and receptors involved in bile acid metabolism, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of its metabolic pathways and interactions within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycocholic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking and quantification are essential .

Properties

Molecular Formula

C26H43NO6

Molecular Weight

470.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D

InChI Key

RFDAIACWWDREDC-IYHMEHENSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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